

Spectroscopic Profile of 3-Chloro-7-Azaindole: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-7-azaindole

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This guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-7-azaindole** (1H-pyrrolo[2,3-b]pyridine, 3-chloro-), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data Summary

The spectroscopic data for **3-Chloro-7-azaindole** is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The proton (^1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **3-Chloro-7-azaindole**

Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
1 (N-H)	broad singlet	-
2	singlet	-
3	-	-
4	doublet	-
5	doublet of doublets	-
6	doublet	-
7 (N)	-	-
3a	-	-
7a	-	-

Note: Specific, experimentally verified chemical shift values and coupling constants for **3-Chloro-7-azaindole** are not readily available in the public domain as of this writing. The table indicates the expected multiplicities based on the structure. Researchers should acquire experimental data on their specific sample for accurate characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **3-Chloro-7-azaindole** is characterized by the presence of N-H stretching and bending vibrations, as well as aromatic C-H and C-N stretching frequencies.

Table 2: Key IR Absorption Bands for **3-Chloro-7-azaindole**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H	Stretching	3300-2500	Broad, Strong
Aromatic C-H	Stretching	3150-3000	Medium
C=C, C=N	Stretching	1600-1450	Medium-Strong
C-Cl	Stretching	800-600	Strong

The broad band observed in the N-H stretching region is characteristic of intermolecular hydrogen bonding, specifically the formation of N-H...N hydrogen-bonded dimers in the solid state.^{[1][2]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **3-Chloro-7-azaindole**

Parameter	Value
Molecular Formula	C ₇ H ₅ ClN ₂
Molecular Weight	152.58 g/mol ^[3]
Exact Mass	152.0141259 Da ^[3]
Monoisotopic Mass	152.0141259 Da ^[3]
Predicted [M+H] ⁺	153.02141 m/z ^[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation:

- A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

- Approximately 5-10 mg of **3-Chloro-7-azaindole** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[5]
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition:

- ¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Proton-decoupled ¹³C spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
- 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.^{[5][6]}

IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

- KBr Pellet Method:
 - Approximately 1-2 mg of **3-Chloro-7-azaindole** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Nujol Mull Method:
 - A small amount of the solid sample is ground to a fine powder in a mortar and pestle.[7][8]
 - A few drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth paste.[7][8]
 - The paste is then spread as a thin film between two KBr or NaCl plates.[7]

Data Acquisition:

- A background spectrum of the empty sample holder (or KBr pellet without sample/Nujol on salt plates) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- The spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Instrumentation:

- A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

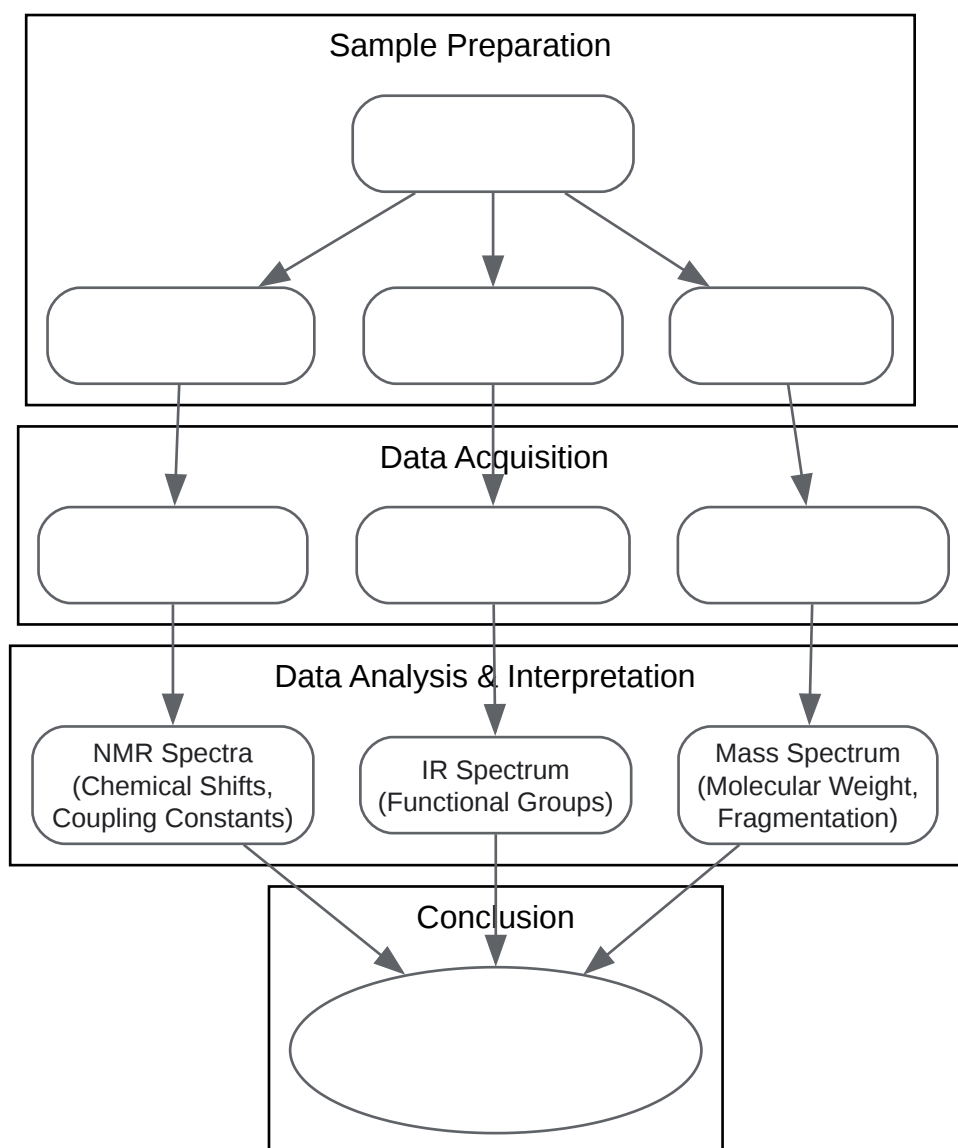
- For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., $10\text{--}100\text{ }\mu\text{g/mL}$). The solution may be introduced directly via a syringe pump or through a liquid chromatography (LC) system.[9]
- For EI-MS, the sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds, or via a direct insertion probe for solids.[10]

Data Acquisition:

- The mass spectrometer is operated in either positive or negative ion mode.
- For ESI, a soft ionization is achieved, often resulting in the observation of the protonated molecule $[M+H]^+$ or other adducts.[\[11\]](#)
- For EI, a hard ionization technique, the molecular ion $[M]^+$ and a series of fragment ions are typically observed, which can aid in structural elucidation.[\[10\]](#)[\[11\]](#)
- High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-7-azaindole**.



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Caption: Workflow for Spectroscopic Characterization.

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